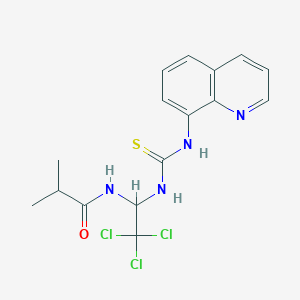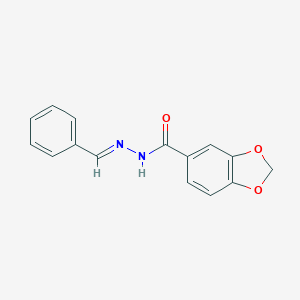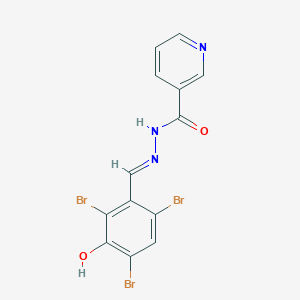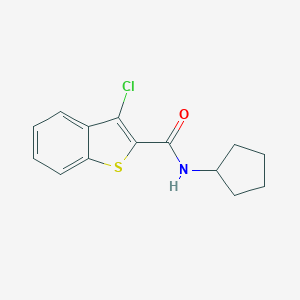
2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a quinoline moiety, a trichloromethyl group, and a propanamide backbone, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions, often using reagents like trichloromethyl chloroformate.
Coupling with Propanamide: The final step involves coupling the quinoline derivative with the trichloromethyl intermediate and propanamide under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques like continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The trichloromethyl group may also contribute to the compound’s reactivity, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(3-p-tolylthioureido)ethyl)benzamide
- 2-methyl-N-(2,2,2-trichloro-1-((4-morpholinylcarbothioyl)amino)ethyl)propanamide
Uniqueness
Compared to similar compounds, 2-ME-N-(2,2,2-TRICHLORO-1-(((8-QUINOLINYLAMINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE is unique due to the presence of the quinoline moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C16H17Cl3N4OS |
|---|---|
Peso molecular |
419.8g/mol |
Nombre IUPAC |
2-methyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]propanamide |
InChI |
InChI=1S/C16H17Cl3N4OS/c1-9(2)13(24)22-14(16(17,18)19)23-15(25)21-11-7-3-5-10-6-4-8-20-12(10)11/h3-9,14H,1-2H3,(H,22,24)(H2,21,23,25) |
Clave InChI |
VNSZCCNYBOWQMW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=C1N=CC=C2 |
SMILES canónico |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B416754.png)
![4-Chloro-2-({[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416756.png)
![2,4-Dichloro-6-({[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416759.png)
![2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B416760.png)
![ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B416762.png)
![4-Bromo-2-({[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-6-methoxyphenol](/img/structure/B416763.png)
![2-Bromo-6-({[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B416764.png)
![3-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B416767.png)
![2-Chloro-5-nitrobenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B416769.png)



![4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B416777.png)
![3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B416778.png)
